molecular formula C22H19FN4O3 B2928195 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903187-86-0

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2928195
CAS RN: 903187-86-0
M. Wt: 406.417
InChI Key: BWRLCUBPIGBTJI-UHFFFAOYSA-N
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Description

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, also known as FMP-7, is a chemical compound that belongs to the class of oxazole derivatives. FMP-7 has been extensively studied for its potential use in scientific research as a tool to investigate the physiological and biochemical effects of various compounds on the central nervous system.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown that derivatives similar to the queried compound have been synthesized for their potential antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been prepared, exhibiting moderate to good antimicrobial properties against various microorganisms. This synthesis approach highlights the potential of such compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Characterization and Biological Evaluation

Another aspect of research focuses on the characterization and biological evaluation of these compounds. For example, a specific compound was synthesized and characterized, showing poor antibacterial but moderate anthelmintic activity. This indicates the diverse biological potential of such molecules and their relevance in studying biological interactions and activities (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).

Molecular Docking Studies

Furthermore, molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets, such as enzymes or receptors. These studies help in elucidating the mechanism of action of these molecules and their potential efficacy as therapeutic agents, especially in the context of anti-cancer activities (A. Karayel, 2021).

Synthesis Techniques and Biological Activities

Advanced synthesis techniques, including microwave-assisted synthesis, have been applied to generate novel molecules containing core structures similar to the queried compound. These molecules have been assessed for their antimicrobial, antilipase, and antiurease activities, indicating the potential for these compounds to serve as leads in the development of new therapeutic agents (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

Imaging Applications

Some derivatives have been explored for their application in medical imaging, particularly in positron emission tomography (PET). The synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for imaging 5-HT1AR showcases the potential of these compounds in neuroimaging and the study of neurological disorders (Mingzhang Gao, Min Wang, Q. Zheng, 2012).

properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-19-9-5-3-7-16(19)20-25-18(14-24)22(30-20)27-12-10-26(11-13-27)21(28)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRLCUBPIGBTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile

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